

# Technical Support Center: Mass Transfer in Liquid Sodium Loops

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## Compound of Interest

Compound Name: Lead;sodium

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This technical support center provides troubleshooting guidance for common issues related to mass transfer phenomena encountered by researchers and scientists operating liquid sodium loops.

## Frequently Asked Questions (FAQs)

### Q1: What are the primary mass transfer phenomena of concern in a liquid sodium loop?

A: The primary concerns are corrosion, deposition, and the transport of non-metallic impurities. Corrosion involves the dissolution of structural materials (like stainless steel) into the sodium at high temperatures.[1][2] This dissolved material is then transported by the flowing sodium and can deposit in cooler sections of the loop, potentially leading to blockages.[3][4] Additionally, non-metallic impurities like oxygen, carbon, and hydrogen significantly influence these processes.[5][6][7] Oxygen, in particular, accelerates the corrosion of steels.[5][8] Carbon can be transferred from one steel component to another (e.g., from a ferritic steel to an austenitic stainless steel), causing decarburization in one and carburization in the other, which alters their mechanical properties.[9]

### Q2: My stainless steel (316SS) sample is showing a higher-than-expected corrosion rate. What are the likely causes?

A: Unexpectedly high corrosion rates in austenitic stainless steels are typically linked to three main factors:

- **High Oxygen Concentration:** Oxygen in the sodium reacts with chromium in the steel to form ternary oxides like sodium chromite ( $\text{NaCrO}_2$ ), which accelerates the removal of chromium from the steel surface.[1][8] This is often the primary cause of increased corrosion.[5]
- **High Sodium Temperature:** Corrosion is a thermally activated process. A higher operating temperature in the hot leg of the loop will significantly increase the rate of dissolution of metallic elements (Fe, Cr, Ni) into the sodium.
- **High Sodium Velocity:** Increased sodium velocity at the material's surface enhances the transport of dissolved elements away from the surface, steepening the concentration gradient and thus increasing the corrosion rate.

### **Q3: We are experiencing a blockage or "plugging" in a cooler section of our loop. What could be the cause?**

A: Plugging is a common issue that occurs when dissolved substances precipitate out of the sodium as it cools.[3][10] The most frequent causes are:

- **Impurity Precipitation:** Oxides (e.g.,  $\text{Na}_2\text{O}$ ) and hydrides ( $\text{NaH}$ ) have decreasing solubility as the temperature drops.[3][10] If the impurity concentration exceeds the solubility limit at the coldest point in your loop, these compounds will precipitate and can block narrow passages, valves, or instrument lines.[4][10] This is precisely the principle used by a "plugging meter" to determine impurity levels.[10]
- **Mass Transfer Deposition:** Metallic elements (iron, chromium, nickel) dissolved from hotter sections of the loop become supersaturated in the cooler sections and deposit onto surfaces. [3] Over long operational periods, this can lead to significant buildup and reduced flow.

### **Q4: Our online oxygen sensor is giving erratic or unexpectedly high readings. How should we troubleshoot this?**

A: Erratic oxygen sensor readings can stem from several issues:

- **Sensor Malfunction:** Electrochemical oxygen sensors can degrade over time. The solid electrolyte may crack, or the reference electrode may fail. Calibration checks are essential.
- **In-leakage of Air:** A common cause of rising oxygen levels is a small leak in the system, especially in areas with seals, flanges, or instrumentation ports, allowing ambient air to enter. [\[7\]](#)
- **Release from New Components:** Newly installed components or test samples can release surface oxides or adsorbed moisture into the sodium, causing a temporary spike in oxygen readings.
- **Cold Trap Inefficiency:** If the cold trap, the primary purification device, is not operating correctly (e.g., improper temperature, channeling, or saturation), it will not effectively remove oxygen from the sodium.

## Troubleshooting Guides

### Guide 1: Diagnosing and Mitigating High Corrosion Rates

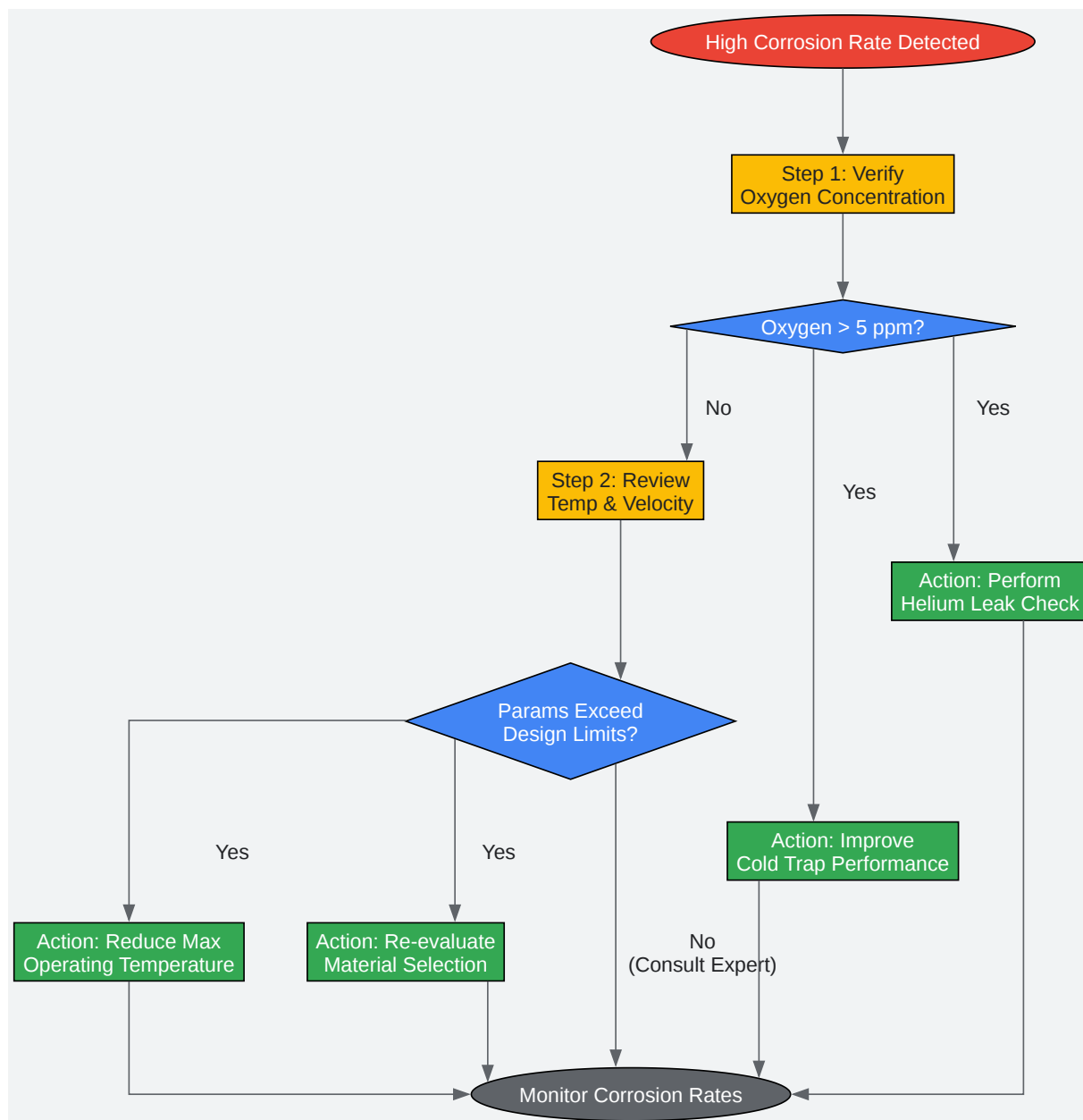
This guide provides a systematic approach to troubleshooting excessive corrosion of structural materials.

**Question:** How do I diagnose the root cause of high corrosion and what are the corrective actions?

**Answer:**

- **Verify Sodium Purity:** The first step is to confirm the concentration of impurities, especially oxygen, in your sodium.
  - **Action:** Use a calibrated plugging meter or an electrochemical oxygen sensor to determine the impurity saturation temperature or parts-per-million (ppm) level of dissolved oxygen.
  - **Interpretation:** If the oxygen level is above a few ppm (typically < 5 ppm is desired for austenitic steels), this is the most likely cause. [\[5\]](#)

- Review Operational Parameters: Check the recorded temperatures and flow rates in the loop.
  - Action: Compare the maximum loop temperature and the local sodium velocity against the design specifications for the materials in use.
  - Interpretation: Even with good sodium purity, operating at temperatures or velocities significantly above established limits for the alloy will lead to accelerated corrosion.
- Corrective Actions:
  - Improve Cold Trap Performance: If oxygen levels are high, ensure your cold trap is operating at the correct temperature to precipitate sodium oxide. The trap should be the coldest point in the loop. If it is saturated, it may need to be replaced or regenerated.
  - Reduce Operating Temperature: If feasible for the experiment, lowering the maximum temperature of the loop is the most effective way to reduce the rate of thermally-driven corrosion.
  - Check for Leaks: Perform a thorough leak check of the loop, especially around flanges and fittings, using a helium leak detector.
  - Material Selection: For future experiments, ensure the structural materials are appropriate for the planned temperature and sodium chemistry conditions.



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Caption: Troubleshooting workflow for high corrosion rates in a sodium loop.

## Guide 2: Investigating and Resolving Loop Plugging

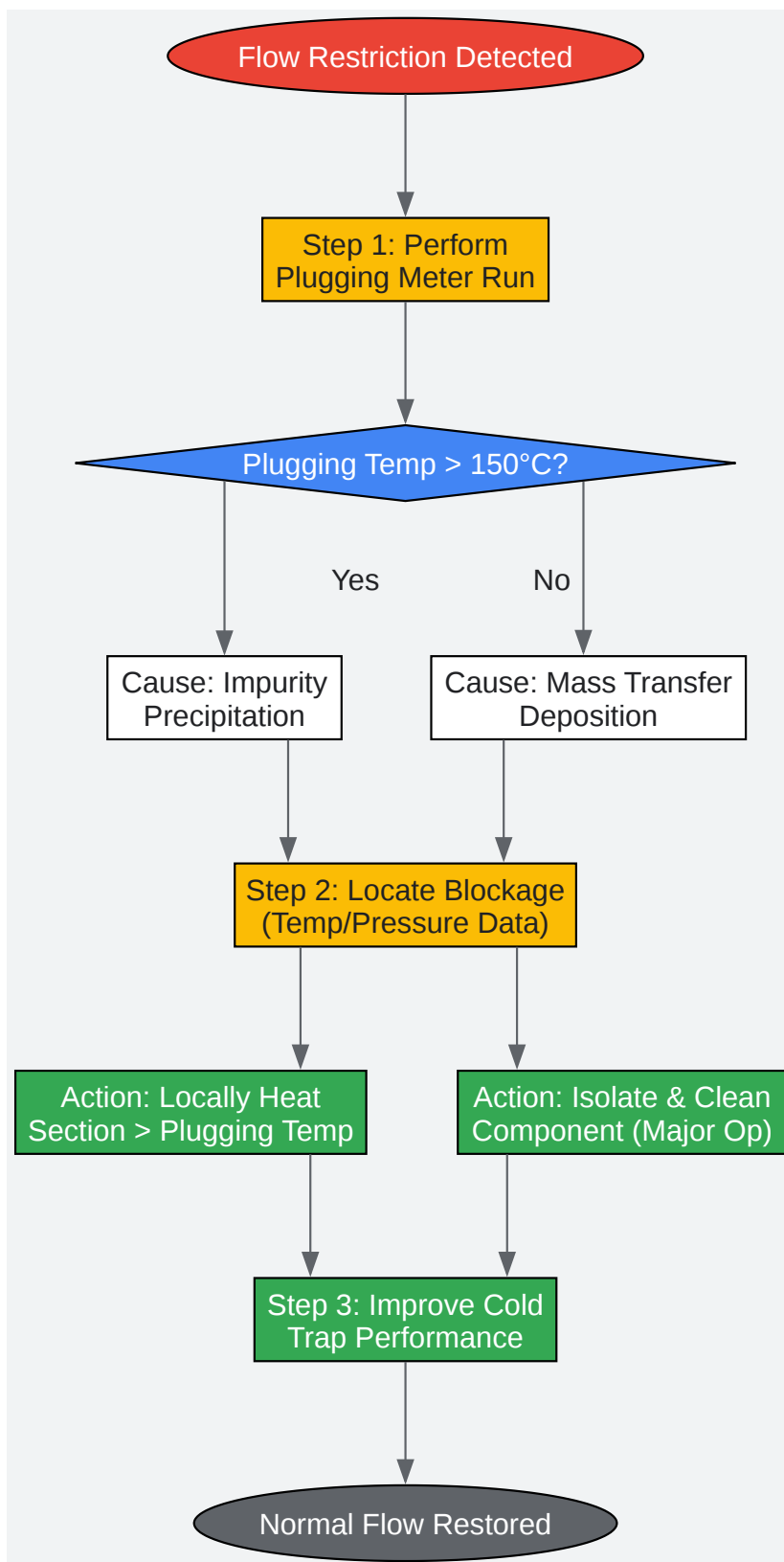
This guide addresses the issue of flow reduction or blockage in sodium loops.

Question: Flow in a cooler part of our loop is restricted. How do we determine the cause and clear the plug?

Answer:

- **Identify Plugging Temperature:** The first diagnostic step is to use the plugging meter.
  - **Action:** Perform a "plugging run" by cooling the orifice in the plugging meter and noting the temperature at which the flow begins to decrease. This is the plugging temperature, which corresponds to the saturation temperature of the primary precipitating impurity.
  - **Interpretation:** A high plugging temperature (e.g.,  $>150^{\circ}\text{C}$ ) indicates a high level of impurities (likely oxides or hydrides) that are precipitating in the coldest parts of your main loop.
- **Locate the Plug:** Determine where the blockage is occurring.
  - **Action:** Observe temperature readings along the loop piping. A sudden, sharp temperature drop that does not correspond to a heat exchanger can indicate a flow restriction. Pressure sensors across components can also pinpoint a high-pressure drop area.
- **Resolve the Plug:**
  - **For Impurity Plugs:** The plug can often be dissolved by carefully raising the local temperature of the blocked section above the measured plugging temperature. Caution: This must be done slowly and with careful monitoring to avoid over-pressurizing the section.
  - **For Mass Transfer Deposition:** These plugs are metallic and cannot be dissolved by temperature changes. This is a more serious issue that may require draining the loop and mechanically or chemically cleaning the component.
- **Prevent Recurrence:**

- Action: Once the plug is cleared, immediately improve the efficiency of your cold trap to reduce the overall impurity level in the loop. This involves running the cold trap at its optimal (lowest) temperature to bring the plugging temperature down to a safe level (e.g., 110-120°C).
- Action: For mass transfer issues, review the loop's thermal-hydraulic design to minimize the temperature differential ( $\Delta T$ ) or consider using materials less prone to dissolution.



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Caption: Diagnostic and resolution path for blockages in a sodium loop.



## Quantitative Data

### Table 1: Solubility of Oxygen in Liquid Sodium

This table shows the concentration of dissolved oxygen in sodium at saturation for various temperatures. Operating a cold trap at a given temperature will, in ideal conditions, reduce the loop's oxygen concentration to the corresponding value.

Temperature (°C)	Temperature (K)	Oxygen Solubility (weight ppm)
125	398	1.6
150	423	4.3
175	448	10.0
200	473	21.2
250	523	74.0
300	573	215
400	673	1050
500	773	3500

Data derived from standard solubility equations.

### Table 2: Corrosion Rates of 316 Stainless Steel in Liquid Sodium

This table provides representative steady-state corrosion (metal loss) rates for Type 316 Stainless Steel as a function of temperature and oxygen concentration.

Temperature (°C)	Oxygen in Sodium (ppm)	Approx. Corrosion Rate (µm/year)
550	< 5	< 2.5
550	25	~ 10
600	< 5	~ 5
600	25	~ 20
650	< 5	~ 12
650	25	~ 40-50

Note: These are approximate values. Actual rates depend heavily on specific loop thermal-hydraulics.

## Experimental Protocols

### Protocol 1: Standard Operation of a Plugging Meter

Objective: To determine the impurity saturation temperature (plugging temperature) of the liquid sodium.

Methodology:

- Establish Stable Flow: Initiate a steady flow of sodium from the main loop through the plugging meter bypass line. Ensure the temperature of the sodium entering the meter is stable.
- Initiate Cooling: Start a controlled flow of cooling gas (e.g., argon or air) over the exterior of the plugging meter's orifice section.
- Monitor Flow and Temperature: Continuously record the sodium flow rate through the orifice and the sodium temperature at the orifice.
- Identify the "Knee": The cooling will cause the sodium temperature to drop. As the temperature reaches the saturation point for dissolved impurities, they will begin to

precipitate on the orifice plate, causing a noticeable decrease in the sodium flow rate. The temperature at which this flow drop begins is the plugging temperature.

- **Unplugging:** Once the plugging temperature is identified (e.g., after a 10-20% drop in flow), stop the cooling gas flow. The incoming hot sodium will reheat the orifice and dissolve the precipitated impurities, returning the flow rate to its initial value.
- **Data Interpretation:** The measured plugging temperature can be correlated to a specific impurity concentration (usually assumed to be oxygen) using solubility data (see Table 1). Multiple, distinct flow drops ("breaks") at different temperatures may indicate the presence of different impurities, such as hydrides and oxides.[\[10\]](#)

## Protocol 2: Metallographic Analysis of a Corrosion Sample

**Objective:** To characterize the surface and subsurface changes in a material sample after exposure to liquid sodium.

**Methodology:**

- **Sample Removal and Cleaning:**
  - Retrieve the sample from the sodium loop into an inert atmosphere (e.g., an argon-filled glovebox).
  - Allow excess sodium to drain off.
  - Clean the sample by immersing it in a suitable solvent (e.g., ethanol or isopropanol) to react away residual sodium. This process must be done carefully to avoid altering the sample surface.
- **Sample Sectioning:**
  - Using a low-speed diamond saw with a coolant, carefully cut a cross-section of the sample for analysis. Avoid mechanical polishing or grinding at this stage to prevent smearing of the surface layers.

- Mounting and Polishing:
  - Mount the sectioned sample in a conductive mounting resin.
  - Grind and polish the sample surface using progressively finer abrasive papers and diamond pastes to achieve a mirror-like finish.
- Microscopic Examination:
  - As-Polished: Examine the sample using a scanning electron microscope (SEM) to observe the overall surface morphology and identify any deposited material. Use Energy Dispersive X-ray Spectroscopy (EDS) to map the elemental composition of the surface and near-surface regions.
  - Etched: Etch the polished surface with a suitable chemical etchant (e.g., oxalic acid for austenitic steels) to reveal the grain structure.
- Analysis:
  - Measure the thickness of any modified layers, such as a ferrite layer that can form on austenitic steels.
  - Use SEM-EDS line scans from the sodium-exposed surface into the bulk material to quantify the depletion of elements like chromium and nickel, or the carburization/decarburization profile.
  - Look for evidence of intergranular corrosion, where sodium has penetrated along the grain boundaries of the material.[2]

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